
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate is a chemical compound with the molecular formula C24H46O4S. It is known for its unique structure, which includes an ethoxyethoxy group and an octylthiiran group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate involves several steps. The primary synthetic route includes the reaction of ethylene glycol monoethyl ether with octylthiirane in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .
Chemical Reactions Analysis
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of alcohols and thiols.
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate involves its interaction with specific molecular targets. The ethoxyethoxy group and the octylthiiran group play crucial roles in its activity. The compound can interact with enzymes and proteins, leading to changes in their function and activity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
2-(2-Ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate can be compared with other similar compounds, such as:
2-(2-Ethoxyethoxy)ethyl 8-(3-hexylthiiran-2-yl)octanoate: This compound has a similar structure but with a hexyl group instead of an octyl group. The difference in the alkyl chain length can affect its chemical properties and applications.
2-(2-Ethoxyethoxy)ethyl 8-(3-decylthiiran-2-yl)octanoate: This compound has a decyl group, which may result in different physical and chemical properties compared to the octyl derivative.
Properties
CAS No. |
54479-60-6 |
|---|---|
Molecular Formula |
C24H46O4S |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 8-(3-octylthiiran-2-yl)octanoate |
InChI |
InChI=1S/C24H46O4S/c1-3-5-6-7-9-12-15-22-23(29-22)16-13-10-8-11-14-17-24(25)28-21-20-27-19-18-26-4-2/h22-23H,3-21H2,1-2H3 |
InChI Key |
MMBZAEHFMQEQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(S1)CCCCCCCC(=O)OCCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


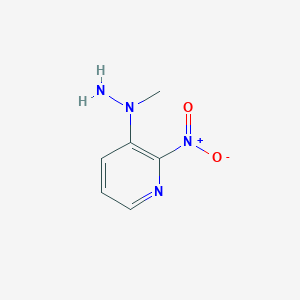
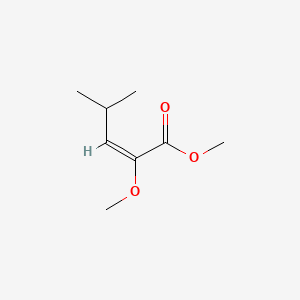
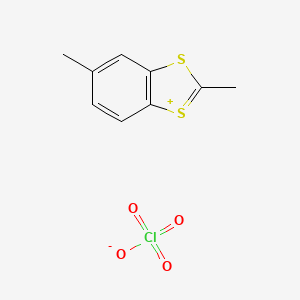
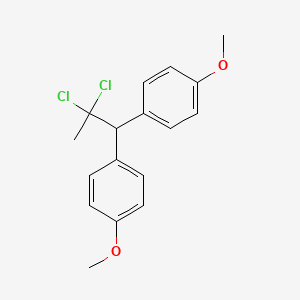
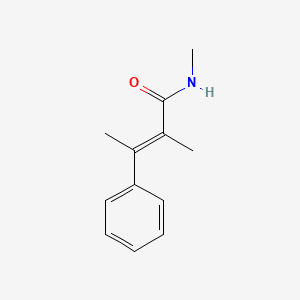
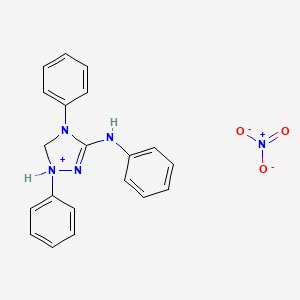
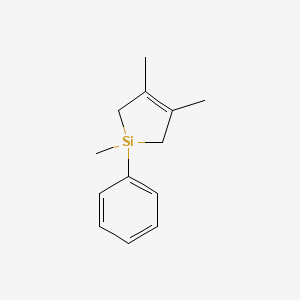
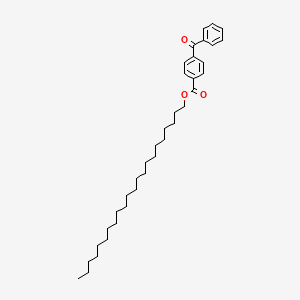
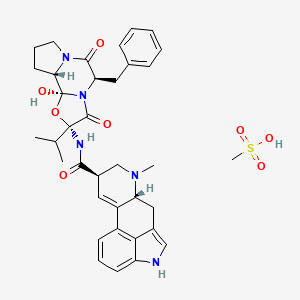
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)
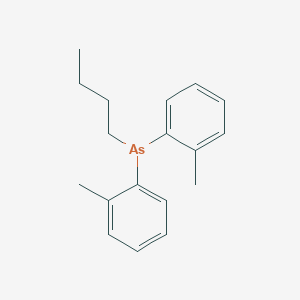

![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
